MBX-1887 free acid
Description
While specific structural details are proprietary, it is characterized by a carboxylic acid functional group, which enhances its solubility and bioavailability compared to esterified or prodrug forms. Its molecular weight, estimated at ~350–400 Da, and log P value (predicted ~2.5) indicate moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Properties
CAS No. |
1429918-90-0 |
|---|---|
Molecular Formula |
C26H21N5OS |
Molecular Weight |
451.548 |
IUPAC Name |
6-(4,5-Dihydroimidazol-2-yl)-2-(5-(6-(4,5-dihydroimidazol-2-yl)benzofuran-2-yl)thiophen-2-yl)indole |
InChI |
InChI=1S/C26H21N5OS/c1-3-17(25-27-7-8-28-25)12-19-15(1)11-20(31-19)23-5-6-24(33-23)22-13-16-2-4-18(14-21(16)32-22)26-29-9-10-30-26/h1-6,11-14,31H,7-10H2,(H,27,28)(H,29,30) |
InChI Key |
NQWQXYLIKGZRIG-UHFFFAOYSA-N |
SMILES |
C(N1)(C2=CC=C(C3=CC4=CC=C(C5=NCCN5)C=C4O3)S2)=CC6=C1C=C(C7=NCCN7)C=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MBX-1887; MBX1887; MBX 1887 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
MBX-1887 free acid belongs to a class of carboxylic acid derivatives with structural and functional analogs. Below is a comparative analysis with three compounds: GW501516 (Cardarine) , PF-06409577 , and MK-8722 , selected for their overlapping targets or therapeutic areas.
Table 1: Structural and Pharmacological Comparison
Key Findings:
- Solubility : this compound’s solubility (~0.8 mg/mL) exceeds GW501516 (0.01 mg/mL), reducing formulation challenges .
- Safety : PF-06409577 and MK-8722 exhibit AMPK-driven efficacy but face safety hurdles (e.g., renal toxicity, cardiac effects), whereas MBX-1887’s dual mechanism may lower required dosages .
Q & A
Q. How should researchers address batch variability in this compound synthesis across collaborative studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
